3-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid 3-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1092348-21-4
VCID: VC7236698
InChI: InChI=1S/C11H9FO3/c12-9-5-7-6(2-1-3-10(7)13)4-8(9)11(14)15/h4-5H,1-3H2,(H,14,15)
SMILES: C1CC2=CC(=C(C=C2C(=O)C1)F)C(=O)O
Molecular Formula: C11H9FO3
Molecular Weight: 208.188

3-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

CAS No.: 1092348-21-4

Cat. No.: VC7236698

Molecular Formula: C11H9FO3

Molecular Weight: 208.188

* For research use only. Not for human or veterinary use.

3-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid - 1092348-21-4

Specification

CAS No. 1092348-21-4
Molecular Formula C11H9FO3
Molecular Weight 208.188
IUPAC Name 3-fluoro-5-oxo-7,8-dihydro-6H-naphthalene-2-carboxylic acid
Standard InChI InChI=1S/C11H9FO3/c12-9-5-7-6(2-1-3-10(7)13)4-8(9)11(14)15/h4-5H,1-3H2,(H,14,15)
Standard InChI Key RBNZZVKHQPYOGE-UHFFFAOYSA-N
SMILES C1CC2=CC(=C(C=C2C(=O)C1)F)C(=O)O

Introduction

Structural Characteristics and Nomenclature

The core structure of 3-fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid consists of a bicyclic framework featuring a partially hydrogenated naphthalene system. The numbering of the ring system follows IUPAC conventions, with the ketone group at position 5, the carboxylic acid at position 2, and the fluorine atom at position 3. The tetrahydronaphthalene moiety implies that positions 5–8 are saturated, forming a cyclohexenone ring fused to an aromatic benzene ring.

Molecular Formula and Weight

The molecular formula is C₁₁H₉FO₃, derived by substituting one hydrogen atom with fluorine in the parent compound C₁₁H₁₀O₃ . This substitution increases the molecular weight from 190.20 g/mol to 208.19 g/mol, as calculated using standard atomic weights (F: 18.998 g/mol).

PropertyValue
Molecular FormulaC₁₁H₉FO₃
Molecular Weight208.19 g/mol
CAS Registry NumberNot yet assigned
IUPAC Name3-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Stereoelectronic Effects of Fluorination

The fluorine atom at position 3 exerts significant electronic effects:

  • Electron-Withdrawing Inductive Effect (-I): The high electronegativity of fluorine withdraws electron density from the aromatic ring, potentially activating or deactivating specific positions toward electrophilic substitution depending on the ring's substitution pattern .

  • Steric Effects: The van der Waals radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å), which may influence conformational preferences in the saturated cyclohexenone ring.

Synthetic Pathways and Optimization

The synthesis of 3-fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can be hypothesized through strategic modifications of established routes for non-fluorinated analogs. Two plausible approaches are outlined below:

Friedel-Crafts Acylation Followed by Fluorination

  • Cyclohexenone Formation: Begin with the cyclization of γ-keto acid derivatives to form the 5-oxo-5,6,7,8-tetrahydronaphthalene framework.

  • Electrophilic Fluorination: Introduce fluorine at position 3 using selectfluor or xenon difluoride under controlled conditions. This step must balance reactivity and regioselectivity to avoid over-fluorination .

Directed Ortho-Metalation (DoM) Strategy

  • Lithiation: Treat a preformed 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid derivative with a strong base (e.g., LDA) to generate a lithiated species at position 3.

  • Fluorine Quenching: React the lithiated intermediate with a fluorinating agent such as NFSI (N-fluorobenzenesulfonimide) to install the fluorine substituent .

Key Challenges:

  • Regioselectivity: Ensuring exclusive fluorination at position 3 requires careful choice of directing groups and reaction conditions.

  • Acid Stability: The carboxylic acid group may necessitate protection (e.g., as a methyl ester) during fluorination to prevent decarboxylation.

Physicochemical Properties

Melting Point and Solubility

The melting point of the parent compound (215–222°C with decomposition) suggests that the fluorinated derivative may exhibit a similar or slightly elevated range due to increased dipole-dipole interactions. Solubility in common solvents is expected to follow trends observed in structurally related compounds:

SolventSolubility (mg/mL)
Water<0.1
Methanol10–15
Dichloromethane20–25
DMSO50–60

These estimates derive from the parent compound’s behavior, where the carboxylic acid group confers limited aqueous solubility but enhances miscibility in polar aprotic solvents .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include a broad O–H stretch (~2500–3000 cm⁻¹) from the carboxylic acid, a strong C=O stretch (~1700 cm⁻¹) from the ketone and acid groups, and C–F stretches (~1100–1200 cm⁻¹) .

  • ¹H NMR (400 MHz, DMSO-d₆): Key signals would correspond to the aromatic proton at position 6 (δ 7.8–8.0 ppm), methylene protons in the saturated ring (δ 2.5–3.0 ppm), and the carboxylic acid proton (δ 12.5–13.0 ppm).

  • ¹⁹F NMR: A singlet at approximately δ -110 to -120 ppm, typical for aromatic fluorine substituents .

ParameterRecommendation
Personal ProtectionGloves, lab coat, eye protection
StorageSealed container, dry, 2–8°C
DisposalIncineration or approved chemical waste

Toxicological Notes:

  • Fluorinated aromatic compounds may exhibit unique metabolic pathways, potentially leading to bioaccumulation.

  • No specific data on acute or chronic toxicity are available; treat as a hazardous chemical pending further study.

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